



Application Notes and Protocols for 16:0 DAP Lipid Nanoparticle Formulation

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Compound of Interest		
Compound Name:	16:0 DAP	
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Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA, siRNA, and miRNA. A critical component of these delivery systems is the cationic or ionizable lipid, which plays a pivotal role in nucleic acid encapsulation, particle stability, and endosomal escape. 1,2-dipalmitoyl-3-dimethylammonium-propane (16:0 DAP) is a cationic lipid utilized in the formulation of LNPs for various gene delivery applications.[1][2] Its pH-sensitive nature allows for effective nucleic acid complexation during formulation at a low pH and facilitates membrane disruption within the acidic environment of the endosome, leading to cytosolic delivery of the cargo.[2]

These application notes provide a comprehensive protocol for the formulation, purification, and characterization of **16:0 DAP**-containing lipid nanoparticles for mRNA delivery.

Data Presentation

Quantitative data for typical **16:0 DAP** LNP formulations are summarized in the tables below. These values are representative and may require optimization for specific applications.

Table 1: Lipid Composition and Molar Ratios for LNP Formulation



Component	Common Name/Abbreviation	Molar Ratio (%)	Purpose
Cationic Lipid	16:0 DAP	50	Nucleic acid encapsulation and endosomal escape
Helper Lipid	1,2-distearoyl-sn- glycero-3- phosphocholine	10	LNP stabilization and membrane fusion
Structural Lipid	Cholesterol	38.5	Enhances particle stability and rigidity
PEGylated Lipid	1,2-dimyristoyl-sn- glycero-3- phosphoethanolamine -N- [methoxy(polyethylene glycol)-2000]	1.5	Steric stabilization and control of particle size

Note: The molar ratios presented are a common starting point for LNP formulations and may be adjusted to optimize for specific cargo and delivery targets.[1][3][4]

Table 2: Physicochemical Characterization of 16:0 DAP LNPs

Parameter	Method	Typical Value
Particle Size (Z-average)	Dynamic Light Scattering (DLS)	80 - 150 nm
Polydispersity Index (PDI)	Dynamic Light Scattering (DLS)	< 0.2
Zeta Potential	Electrophoretic Light Scattering (ELS)	Slightly negative at neutral pH
mRNA Encapsulation Efficiency	Quant-iT RiboGreen Assay	> 90%



Note: These values are dependent on formulation parameters such as flow rates, buffer composition, and the specific nucleic acid cargo.[5][6]

Experimental ProtocolsProtocol 1: Preparation of Lipid Stock Solutions

This protocol describes the preparation of individual lipid stock solutions in ethanol, which will be mixed to form the organic phase for LNP synthesis.

Materials:

- 16:0 DAP
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol
- 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]
 (DMG-PEG 2000)
- 200-proof ethanol
- Sterile, RNase-free vials and consumables

Procedure:

- Prepare individual stock solutions of each lipid in 200-proof ethanol at a concentration of 10-50 mg/mL.[7]
- Gentle heating at up to 60°C may be necessary to fully dissolve the lipids, particularly cholesterol.[1][7]
- Ensure each solution is clear and fully dissolved before use.
- To prepare the final lipid mixture for LNP formulation, combine the individual stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5 for 16:0 DAP:DSPC:Cholesterol:DMG-PEG 2000).[3][7]



· Vortex the final lipid mixture thoroughly.

Protocol 2: LNP Formulation via Microfluidic Mixing

This protocol details the formation of mRNA-loaded LNPs using a microfluidic mixing device.

Materials:

- Final lipid mixture in ethanol (from Protocol 1)
- mRNA in an aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0)[7]
- Microfluidic mixing system (e.g., NanoAssemblr®)
- · Syringes for the microfluidic system
- Sterile, RNase-free collection tubes

Procedure:

- Prime the microfluidic mixing device with ethanol and the aqueous buffer as per the manufacturer's instructions.[7]
- Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.
- Set the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to the organic phase. A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).[7][8]
- Initiate the mixing process and collect the resulting LNP solution. The solution will appear opalescent.
- Proceed immediately to the purification step.

Protocol 3: LNP Purification by Dialysis

This protocol describes the purification of the LNP formulation to remove ethanol and exchange the buffer to a neutral pH.



Materials:

- LNP solution from Protocol 2
- Dialysis cassette (e.g., 10 kDa MWCO)
- Phosphate-buffered saline (PBS), pH 7.4
- Sterile beaker and stir plate

Procedure:

- Transfer the LNP solution to a pre-wetted dialysis cassette.
- Place the dialysis cassette in a beaker containing PBS (pH 7.4) at a volume at least 200 times that of the LNP solution.
- Stir the PBS gently at 4°C.
- Perform dialysis for at least 2 hours, with at least one buffer exchange. Overnight dialysis is also an option.[5][6]
- After dialysis, recover the purified LNP solution from the cassette.
- Filter the LNP solution through a 0.22 μm sterile filter.

Protocol 4: Characterization of LNPs

This protocol outlines the key characterization assays to determine the physicochemical properties of the formulated LNPs.

- A. Particle Size and Polydispersity Index (PDI) Measurement by DLS
- Dilute a small aliquot of the purified LNP solution in PBS (pH 7.4).
- Measure the particle size (Z-average) and PDI using a Dynamic Light Scattering (DLS) instrument.
- Ensure the PDI is below 0.2 for a homogenous particle population.

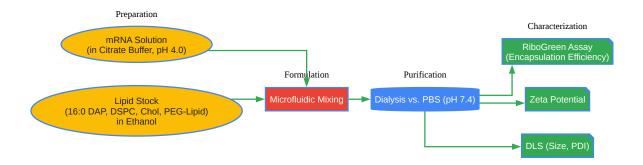


B. Zeta Potential Measurement

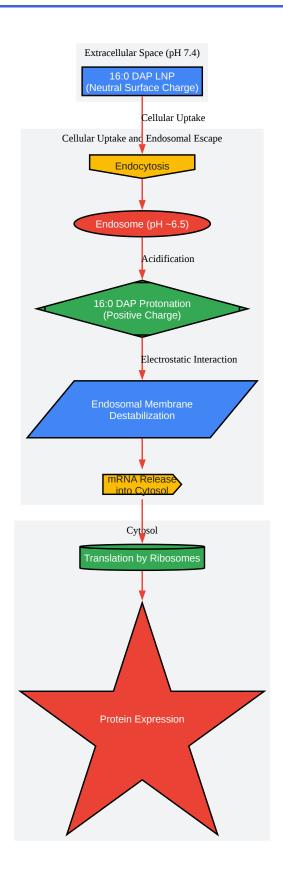
- Dilute a small aliquot of the purified LNP solution in a low ionic strength buffer (e.g., 0.1x
 PBS) to reduce the effects of charge screening.[9]
- Measure the zeta potential using an instrument capable of Electrophoretic Light Scattering (ELS).[10]
- C. mRNA Encapsulation Efficiency by Quant-iT RiboGreen Assay
- Prepare a standard curve of the free mRNA in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).
- Prepare two sets of LNP samples diluted in TE buffer.
- To one set of samples, add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and release the encapsulated mRNA (total mRNA).[5][11]
- To the other set of samples, add only TE buffer to measure the amount of unencapsulated (free) mRNA.
- Add the Quant-iT RiboGreen reagent to all standard curve and LNP samples.[11]
- Measure the fluorescence intensity using a microplate reader.
- Calculate the mRNA concentration in the LNP samples with and without surfactant using the standard curve.
- Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency
 (%) = ((Total mRNA Free mRNA) / Total mRNA) * 100[5]

Visualizations









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